propyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(4-bromobenzylidene)amino]benzoate is an organic compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . This compound is characterized by the presence of a bromobenzylidene group attached to an amino benzoate moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(4-bromobenzylidene)amino]benzoate typically involves the condensation reaction between 4-bromobenzaldehyde and propyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base linkage .
Industrial Production Methods
While specific industrial production methods for propyl 4-[(4-bromobenzylidene)amino]benzoate are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(4-bromobenzylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base linkage back to the primary amine and aldehyde.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could regenerate the starting materials.
Scientific Research Applications
Propyl 4-[(4-bromobenzylidene)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propyl 4-[(4-bromobenzylidene)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-[(4-bromobenzoyl)amino]benzoate: Similar in structure but with a different functional group.
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Contains a thiazolidine ring, offering different biological activities.
(4-((4-Bromobenzylidene)amino)-5-propyl-4H-1,2,4-triazol-3-yl)thio)acetic acid: Features a triazole ring, which can lead to distinct chemical properties.
Uniqueness
Propyl 4-[(4-bromobenzylidene)amino]benzoate stands out due to its specific combination of a bromobenzylidene group and an amino benzoate moiety
Properties
Molecular Formula |
C17H16BrNO2 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
propyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H16BrNO2/c1-2-11-21-17(20)14-5-9-16(10-6-14)19-12-13-3-7-15(18)8-4-13/h3-10,12H,2,11H2,1H3 |
InChI Key |
IPOICTANDVXVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.